Lucitanib

Übersicht

Beschreibung

Lucitanib ist ein Prüfpräparat, das auf sein Potenzial zur Behandlung fortgeschrittener solider Tumoren, einschließlich metastasierenden Brustkrebses, untersucht wird. Es ist ein Proteinkinase-Inhibitor, der die Rezeptoren für den vaskulären endothelialen Wachstumsfaktor 1, 2 und 3, die Rezeptoren für den Fibroblastenwachstumsfaktor 1 und 2 sowie die Rezeptoren für den Plättchen-abgeleiteten Wachstumsfaktor alpha und beta angreift .

Wissenschaftliche Forschungsanwendungen

Lucitanib wurde umfassend auf sein Potenzial für Anwendungen in der wissenschaftlichen Forschung untersucht, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Chemie dient es als wertvolles Werkzeug zur Untersuchung der Proteinkinase-Inhibition und der Signaltransduktionswege. In der Biologie wird es verwendet, um die Mechanismen der Angiogenese und des Tumorwachstums zu untersuchen. In der Medizin wird this compound in klinischen Studien auf seine Wirksamkeit bei der Behandlung verschiedener Krebsarten, einschließlich Brustkrebs, untersucht .

Wirkmechanismus

This compound entfaltet seine Wirkung durch Hemmung der Aktivität mehrerer Proteinkinasen, darunter Rezeptoren für den vaskulären endothelialen Wachstumsfaktor, Rezeptoren für den Fibroblastenwachstumsfaktor und Rezeptoren für den Plättchen-abgeleiteten Wachstumsfaktor. Diese Rezeptoren spielen eine entscheidende Rolle bei der Angiogenese, Zellproliferation und dem Tumorwachstum. Durch Blockierung dieser Wege kann this compound das Tumorwachstum und die Metastasierung effektiv reduzieren .

Wirkmechanismus

Target of Action

Lucitanib is a potent inhibitor of multiple tyrosine kinases that play a pivotal role in tumorigenesis and angiogenesis . The primary targets of this compound are the vascular endothelial growth factor receptors 1, 2, and 3 (VEGFR1-3), the fibroblast growth factor receptors 1 and 2 (FGFR1-2), and the platelet-derived growth factor receptors alpha and beta (PDGFRα/β) .

Mode of Action

This compound’s mode of action involves the inhibition of these tyrosine kinases . By targeting FGFR1 and 2, this compound disrupts the fibroblast growth factor pathway, which is often overexpressed in various cancers and is associated with tumor growth and survival .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the fibroblast growth factor and vascular endothelial growth factor pathways . By inhibiting FGFR1-2 and VEGFR1-3, this compound disrupts these pathways, leading to a decrease in tumor growth and survival . Additionally, this compound’s inhibition of PDGFRα/β may also affect other downstream effects related to cell proliferation and angiogenesis .

Pharmacokinetics

This compound’s pharmacokinetics were best described by a 2-compartment model with zero-order release into the dosing compartment, followed by first-order absorption and first-order elimination . Large between-subject pharmacokinetic variability was partially explained by body weight .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve a decrease in tumor growth and survival . This is achieved through the disruption of the fibroblast growth factor and vascular endothelial growth factor pathways, which are often overexpressed in various cancers .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Lucitanib interacts with various enzymes and proteins, primarily the vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3, fibroblast growth factor receptors (FGFRs) 1 and 2, and the platelet-derived growth factor receptors alpha and beta . These interactions are crucial in biochemical reactions, as they block the activity of these receptors, thereby inhibiting processes such as angiogenesis that are essential for tumor growth and metastasis .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by blocking VEGF, FGF, and PDGF receptors, which play key roles in cell signaling pathways, gene expression, and cellular metabolism . By inhibiting these receptors, this compound can potentially slow down or stop the growth of cancer cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to and inhibiting the tyrosine kinase activity of VEGFRs 1‒3, FGFRs 1‒3, and PDGFRs alpha/beta . This inhibition disrupts the signaling pathways these receptors are involved in, leading to reduced angiogenesis and potentially slowing or stopping tumor growth .

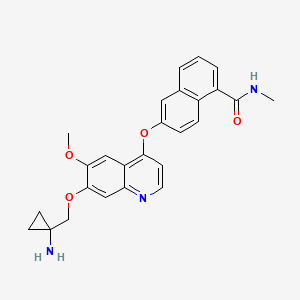

Vorbereitungsmethoden

Die Synthese von Lucitanib umfasst mehrere Schritte, beginnend mit der Herstellung wichtiger Zwischenprodukte. Der Syntheseweg beinhaltet typischerweise die Bildung einer Naphthalencarboxamidstruktur, die ein Kernbestandteil von this compound ist . Die Reaktionsbedingungen beinhalten oft die Verwendung spezifischer Reagenzien und Katalysatoren, um die gewünschten chemischen Umwandlungen zu erreichen. Industrielle Produktionsverfahren für this compound sind so konzipiert, dass eine hohe Reinheit und Ausbeute erreicht wird, wobei fortschrittliche Techniken in der organischen Synthese und Prozessoptimierung eingesetzt werden .

Chemische Reaktionsanalyse

This compound unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel, Reduktionsmittel und Nucleophile. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise Derivate der ursprünglichen Verbindung, die unterschiedliche pharmakologische Eigenschaften aufweisen können .

Analyse Chemischer Reaktionen

Lucitanib undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions are typically derivatives of the original compound, which may exhibit different pharmacological properties .

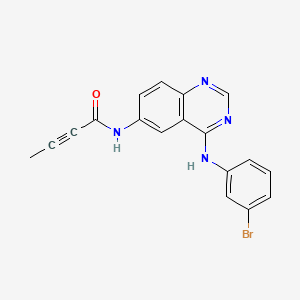

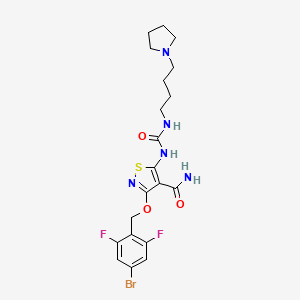

Vergleich Mit ähnlichen Verbindungen

Lucitanib ist einzigartig in seiner Fähigkeit, mehrere Proteinkinasen gleichzeitig anzugreifen, was es von anderen ähnlichen Verbindungen unterscheidet. Zu den ähnlichen Verbindungen gehören andere Proteinkinase-Inhibitoren wie Sunitinib, Sorafenib und Pazopanib. Diese Verbindungen zielen ebenfalls auf Rezeptoren für den vaskulären endothelialen Wachstumsfaktor ab, können sich aber in ihrer Spezifität und Wirksamkeit unterscheiden . Der Multi-Target-Ansatz von this compound bietet ein breiteres Wirkungsspektrum, das möglicherweise zu verbesserten therapeutischen Ergebnissen führt .

Eigenschaften

IUPAC Name |

6-[7-[(1-aminocyclopropyl)methoxy]-6-methoxyquinolin-4-yl]oxy-N-methylnaphthalene-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N3O4/c1-28-25(30)19-5-3-4-16-12-17(6-7-18(16)19)33-22-8-11-29-21-14-24(23(31-2)13-20(21)22)32-15-26(27)9-10-26/h3-8,11-14H,9-10,15,27H2,1-2H3,(H,28,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUDVHEFYRIWYQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=CC2=C1C=CC(=C2)OC3=C4C=C(C(=CC4=NC=C3)OCC5(CC5)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30147356 | |

| Record name | Lucitanib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30147356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1058137-23-7 | |

| Record name | Lucitanib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1058137-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lucitanib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1058137237 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lucitanib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11845 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lucitanib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30147356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LUCITANIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PP449XA4BH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

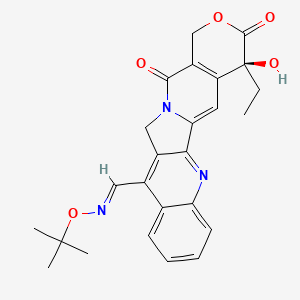

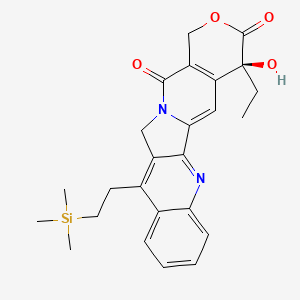

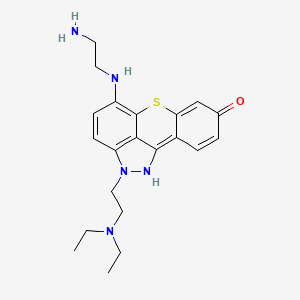

Synthesis routes and methods I

Procedure details

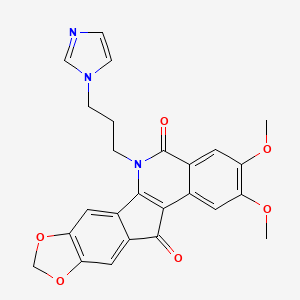

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

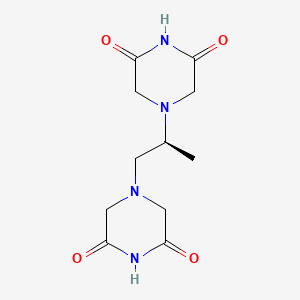

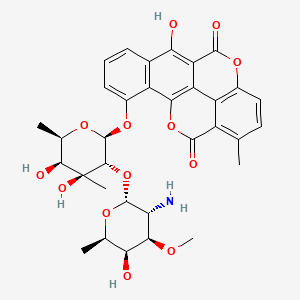

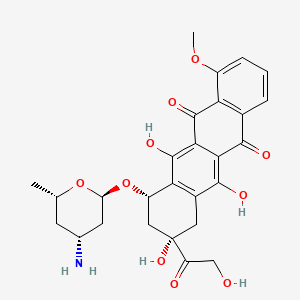

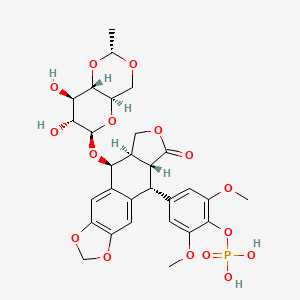

Feasible Synthetic Routes

Q1: What are the primary molecular targets of Lucitanib?

A: this compound exhibits potent inhibitory activity against multiple tyrosine kinase receptors. Its primary targets include fibroblast growth factor receptors 1-3 (FGFR1-3), vascular endothelial growth factor receptors 1-3 (VEGFR1-3), and platelet-derived growth factor receptors α/β (PDGFRα/β). [, , ]

Q2: How does this compound affect tumor growth and angiogenesis?

A: this compound disrupts critical signaling pathways involved in tumor development and progression. By inhibiting VEGFRs, it effectively blocks angiogenesis, depriving tumors of the necessary blood supply for growth and metastasis. [, , ] Additionally, inhibition of FGFRs, particularly FGFR1, disrupts signaling cascades crucial for tumor cell proliferation, survival, and potentially resistance to endocrine therapies in certain cancers. [, , ]

Q3: Does this compound demonstrate activity in tumors harboring specific genetic alterations?

A: Research indicates that this compound demonstrates significant activity in tumors with fibroblast growth factor (FGF) pathway aberrations, particularly FGFR1 amplification and potentially FGF3/4/19 amplification (located on chromosome 11q). [, , ] These aberrations are observed in a subset of cancers, including breast and lung cancers. [, , ]

Q4: Does this compound exhibit immunomodulatory effects within the tumor microenvironment?

A: Preclinical studies in syngeneic mouse models reveal that this compound possesses immunomodulatory properties. Treatment led to an increase in CD3+, CD8+, and CD4+ T cells within the spleen, suggesting an enhancement of the adaptive immune response. [] Conversely, a decrease in dendritic cells and monocyte-derived suppressor cells was also observed, indicating a potential modulation of the immunosuppressive tumor microenvironment. []

Q5: Is there evidence that this compound’s antitumor activity involves more than just VEGFR2 inhibition?

A: While this compound potently inhibits VEGFR2, studies suggest that its antitumor activity is not solely dependent on this mechanism. Researchers observed that specific VEGFR2 inhibitors did not fully recapitulate the pharmacodynamic and antitumor effects of this compound in certain tumor models. [] This suggests that the combined inhibition of multiple tyrosine kinases, including FGFRs and PDGFRs, contributes to its overall efficacy. []

Q6: What is the molecular formula and weight of this compound?

A6: Unfortunately, the provided abstracts do not disclose the molecular formula, weight, or spectroscopic data of this compound. Further investigation in chemical databases or publications focusing on its chemical synthesis would be required to obtain this information.

Q7: How is this compound administered, and what is its pharmacokinetic profile?

A: this compound is administered orally. [, , ] It exhibits a favorable pharmacokinetic profile with a half-life of 31-40 hours, making it suitable for once-daily dosing. [] this compound concentrations in tumor tissue are higher than in plasma, indicating good tumor penetration. []

Q8: Does body weight influence this compound pharmacokinetics?

A: Yes, body weight has been identified as a significant covariate influencing this compound clearance and volume of distribution. [] This suggests that dose adjustments based on body weight might be necessary to optimize efficacy and minimize variability in drug exposure. []

Q9: What in vitro models have been used to study this compound activity?

A: Researchers have utilized a variety of cancer cell lines to investigate this compound's effects in vitro, including lung cancer, [] bladder cancer, [] breast cancer, [, , , , , , ] and endometrial cancer cells. [] These studies have assessed this compound's impact on cell viability, proliferation, and downstream signaling pathways.

Q10: Is there preclinical evidence supporting the use of this compound in combination therapies?

A: Yes, preclinical studies demonstrate enhanced antitumor effects when this compound is combined with other anticancer agents. Combinations with immune checkpoint inhibitors, such as anti-PD-1, resulted in increased T-cell infiltration into the tumor microenvironment and improved efficacy in several models. [] Moreover, combining this compound with PI3K/Akt/mTOR inhibitors exhibited synergistic effects in FGFR-dependent breast cancer models, highlighting the potential for combination therapies. []

Q11: Has the efficacy of this compound been evaluated in clinical trials?

A: Yes, this compound has been evaluated in several clinical trials involving patients with advanced solid tumors, including breast cancer, lung cancer, and nasopharyngeal carcinoma. [, , , , , ] These studies have explored various dosing regimens and combinations with other therapies.

Q12: What are the potential mechanisms of resistance to this compound?

A: While clinical data is still emerging, preclinical studies suggest that several mechanisms might contribute to this compound resistance. One key mechanism involves mutations in the FGFR kinase domain, specifically at the "gatekeeper" residue. [] These mutations can hinder drug binding and reduce its inhibitory activity. []

Q13: Can FGFR1 amplification contribute to resistance to other therapies in ER+ breast cancer?

A: Research suggests that FGFR1 amplification may play a role in resistance to endocrine therapies and CDK4/6 inhibitors in ER+ breast cancer. [, ] This highlights the potential need for combination therapies targeting both FGFR1 and ER signaling in this subset of patients. [, ]

Q14: What are the common adverse events associated with this compound treatment?

A: Clinical trials have identified hypertension as a common side effect of this compound, likely related to its inhibition of VEGFRs. [, , ] Other frequently reported adverse events include asthenia, proteinuria, nausea, hypothyroidism, and headache. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.